molecular formula C26H23N3O B2673385 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-82-1

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2673385
CAS No.: 901267-82-1
M. Wt: 393.49
InChI Key: OBBJYWZQDKJUJK-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core with substituted phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazoloquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrazoloquinolines.

Scientific Research Applications

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethylphenyl groups contributes to its distinct properties compared to other pyrazoloquinolines.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-16-5-9-20(10-6-16)29-26-22-14-21(30-4)11-12-24(22)27-15-23(26)25(28-29)19-8-7-17(2)18(3)13-19/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBJYWZQDKJUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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